(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, it can react with alcohols to form urethane linkages, or with water to form amines and carbon dioxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter release.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It inhibits monoamine oxidase B, which is an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can help alleviate symptoms of Parkinson’s disease. Additionally, the compound modulates the release of glutamate, a neurotransmitter involved in excitatory signaling in the brain .
Comparison with Similar Compounds
Similar Compounds
Safinamide: A compound with a similar structure and mechanism of action, used in the treatment of Parkinson’s disease.
Rasagiline: Another monoamine oxidase B inhibitor used for similar therapeutic purposes.
Selegiline: A well-known monoamine oxidase B inhibitor with applications in the treatment of Parkinson’s disease.
Uniqueness
(S)-2-Amino-N-(3-fluorobenzyl)-3-methylbutanamide is unique due to its specific chemical structure, which allows it to interact with multiple molecular targets. Its ability to modulate both dopamine and glutamate release sets it apart from other similar compounds, providing a broader range of therapeutic effects .
Properties
IUPAC Name |
2-amino-N-[(3-fluorophenyl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPDMAHGLFIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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